N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide
Description
Properties
IUPAC Name |
N-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)20-14-6-8-16(9-7-14)24-11-15(23)10-21-12-19-17-4-2-3-5-18(17)21/h2-9,12,15,23H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEQMVWSTAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which are then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Potential
The compound's structure suggests it may have applications in drug design, particularly as a potential therapeutic agent. The benzoimidazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of benzoimidazole can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on Mannich bases, which include compounds with similar structural features, have shown promising results in targeting cancer cells such as human colon cancer and leukemia cell lines . The incorporation of the benzoimidazole structure into N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide may enhance its efficacy against tumors.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by literature on related benzoimidazole derivatives that have demonstrated antibacterial and antifungal activities . This suggests that this compound could be explored for its effectiveness against various pathogens.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies typically focus on how modifications to the molecular structure affect the compound's pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to biological targets |
| Variations in hydroxypropoxy | Influences solubility and bioavailability |
| Changes in the benzoimidazole | Affects anticancer potency and selectivity |
Potential Applications in Drug Development
Given its structural characteristics, this compound may serve as a lead compound for developing new therapeutic agents. The following areas are particularly promising:
Anticancer Drug Development
The compound can be further investigated for its potential in treating various cancers, especially those resistant to conventional therapies. Its mechanism of action could be elucidated through in vitro and in vivo studies.
Antimicrobial Formulations
With rising antibiotic resistance, exploring this compound as a novel antimicrobial agent could lead to new treatment options.
Case Study: Mannich Bases
A review of Mannich bases highlighted their diverse biological activities, including cytotoxicity against human cancer cell lines and antibacterial properties . These findings underscore the potential of similar compounds like this compound to exhibit beneficial pharmacological effects.
Mechanism of Action
The mechanism of action of N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to nucleotides and proteins, affecting their function. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiazole-Triazole Core
Key analogs from include 9a–9f, which share the benzimidazole-phenoxymethyl-triazole-thiazole-acetamide backbone but differ in substituents on the thiazole ring. For example:
- 9a : Phenyl substituent
- 9b : 4-Fluorophenyl
- 9c : 4-Bromophenyl
- 9f : 3-Methoxyphenyl
Elemental Analysis Comparison (from ):
| Compound | C (%) | H (%) | N (%) |
|---|---|---|---|
| 9f | 62.50 | 4.32 | 18.28 |
| 9a | 62.56 | 4.31 | 18.24 |
The 3-methoxy group in 9f slightly reduces carbon content compared to 9a due to the oxygen atom’s electronegativity .
Linker Modifications
The target compound’s 2-hydroxypropoxy linker distinguishes it from analogs like W1 (), which contains a thioacetamido bridge. The hydroxy group in the target compound may improve aqueous solubility compared to the sulfur atom in W1 , which could increase lipophilicity and membrane permeability .
Aryl Substitution Patterns
- Methoxy vs. Halogen Substituents : The 3-methoxy group in 9f () introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-bromo group in 9c . Such differences influence binding to targets like α-glucosidase or tyrosine kinases .
- Dinitrophenyl Derivatives : Compound W1 () features a 2,4-dinitrophenyl group, which is strongly electron-withdrawing and may enhance interactions with nitroreductases or DNA topoisomerases in antimicrobial/anticancer contexts .
Biological Activity
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly due to the presence of the benzimidazole moiety, known for its diverse pharmacological properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
- Molecular Formula : C18H19N3O3
- Molecular Weight : 325.4 g/mol
- CAS Number : 613655-96-2
The compound features a benzimidazole structure, which allows it to interact with various biological targets, making it a candidate for further pharmacological studies .
The mechanism of action of this compound involves its ability to bind to specific molecular targets, affecting cellular processes. The benzimidazole moiety facilitates interactions with nucleotides and proteins, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Signaling Pathway Modulation : It can alter signaling pathways crucial for cell proliferation and survival.
This interaction profile suggests potential applications in cancer therapy and other diseases.
Anticancer Activity
Research indicates that compounds containing the benzimidazole structure exhibit significant anticancer properties. A study on similar derivatives demonstrated their ability to inhibit cell growth across various cancer cell lines. For instance, the antiproliferative activity was assessed using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. The results are summarized in Table 1:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 5.0 |
| Compound B | HT-29 (Colon) | 8.5 |
| This compound | M21 (Skin) | TBD |
The compound's efficacy is attributed to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .
Anticonvulsant Activity
In addition to anticancer properties, derivatives similar to this compound have been evaluated for anticonvulsant activity. A study employing maximal electroshock (MES) and pentylenetetrazole (PTZ) models found that certain derivatives exhibited protective effects against seizures, indicating potential for treating epilepsy .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Studies : Research on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives demonstrated their ability to inhibit cell cycle progression and induce apoptosis in various cancer cell lines .
- Anticonvulsant Evaluation : A study reported that specific derivatives showed significant anticonvulsant effects at doses of 100 mg/kg in animal models, highlighting their potential therapeutic applications in seizure disorders .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzimidazole derivatives revealed that modifications at specific positions significantly influence their biological activity, providing insights for future drug design .
Q & A
Q. What are the key synthetic routes for N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including condensation of benzimidazole derivatives with hydroxypropoxy-phenyl intermediates. For example, reflux conditions (100°C for 4–6 hours) in ethanol or dichloromethane with catalysts like triethylamine are critical for forming the benzoimidazole ether linkage . Purification via recrystallization (e.g., methanol) or column chromatography ensures high yield (>70%) and purity (>95%). Monitoring reaction progress using thin-layer chromatography (TLC) is essential to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly verifying the acetamide (-NHCOCH₃) and benzoimidazole moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while HPLC ensures purity (>98%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use protective equipment (gloves, goggles, lab coats) to avoid skin contact. Reactions involving toxic intermediates (e.g., sulfonyl chlorides) should be conducted in fume hoods. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies may arise from assay variability (e.g., cell lines, animal models) or impurities in synthesized batches. To address this:
- Standardize biological assays (e.g., consistent inflammatory pain models for anti-inflammatory studies) .
- Validate compound purity using orthogonal methods (HPLC, elemental analysis) .
- Compare results with structurally analogous compounds (e.g., N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide) to isolate structure-activity relationships (SAR) .
Q. What strategies are employed to enhance the bioavailability of this compound given its physicochemical properties?
Modifications include:
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
Molecular docking studies (using software like AutoDock Vina) model binding affinities with targets such as cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Density functional theory (DFT) calculations predict electronic properties influencing reactivity .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Replace the hydroxypropoxy group with alkyl/aryl ethers to assess steric effects .
- Functional group variations : Substitute the acetamide with sulfonamides or urea derivatives to evaluate hydrogen-bonding interactions .
- Assay selection : Test anti-inflammatory activity via COX-2 inhibition assays or analgesic effects using murine hot-plate tests .
Q. What experimental controls are critical when evaluating this compound’s anti-inflammatory efficacy?
- Positive controls : Use established drugs (e.g., indomethacin) to benchmark activity .
- Negative controls : Include solvent-only groups to rule out vehicle effects.
- Dose-response curves : Validate efficacy across concentrations (1–100 µM) to identify IC₅₀ values .
Methodological Challenges
Q. How can researchers address low yields in the final step of synthesis?
Optimize reaction conditions:
Q. What analytical approaches validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
